molecular formula C4H2N6O2 B14241031 2-Azido-5-nitropyrimidine CAS No. 497098-62-1

2-Azido-5-nitropyrimidine

Cat. No.: B14241031
CAS No.: 497098-62-1
M. Wt: 166.10 g/mol
InChI Key: HKUZUYCFDFEUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-nitropyrimidine is a heterocyclic compound characterized by the presence of both azido and nitro functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-nitropyrimidine typically involves the introduction of an azido group to a nitropyrimidine precursor. One common method includes the reaction of 2-chloro-5-nitropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-nitropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Tetrazole Derivatives:

Comparison with Similar Compounds

  • 6-Nitropyrazolo[1,5-a]pyrimidine
  • 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidine
  • 2′-Azido-2′-deoxy pyrimidine nucleotides

Comparison: 2-Azido-5-nitropyrimidine is unique due to its specific azido and nitro functional groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, while 6-nitropyrazolo[1,5-a]pyrimidine and 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine also contain nitro groups, their reactivity with nucleophiles differs due to variations in ring structure and the position of functional groups . Additionally, 2′-azido-2′-deoxy pyrimidine nucleotides are primarily used in biological applications, whereas this compound finds broader use in organic synthesis and material science .

Properties

CAS No.

497098-62-1

Molecular Formula

C4H2N6O2

Molecular Weight

166.10 g/mol

IUPAC Name

2-azido-5-nitropyrimidine

InChI

InChI=1S/C4H2N6O2/c5-9-8-4-6-1-3(2-7-4)10(11)12/h1-2H

InChI Key

HKUZUYCFDFEUHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.